molecular formula C11H6BrClN2O B11835991 [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-16-8

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11835991
CAS No.: 88757-16-8
M. Wt: 297.53 g/mol
InChI Key: WQFUHCILBBOKOK-UHFFFAOYSA-N
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Description

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by chlorination to obtain 7-bromo-5-chloroquinolin-8-ol . This intermediate is then reacted with acetonitrile under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.

Chemical Reactions Analysis

Types of Reactions

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated quinoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Comparison with Similar Compounds

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

CAS No.

88757-16-8

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI Key

WQFUHCILBBOKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1

Origin of Product

United States

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